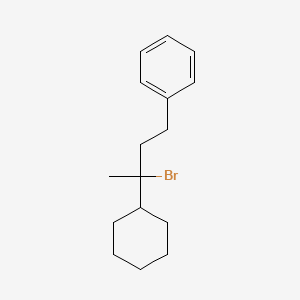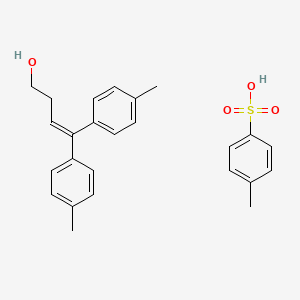
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of both an alcohol and a sulfonic acid. This compound is known for its unique structure, which includes two 4-methylphenyl groups attached to a butenol backbone, and a sulfonic acid group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allylation of 4-methylbenzaldehyde: One of the primary methods for synthesizing 4,4-Bis(4-methylphenyl)but-3-en-1-ol involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6.
Prins Cyclization: The compound can also be synthesized through Prins cyclization in the presence of cellulose-sulfonic acid, leading to the formation of the corresponding tetrahydropyran-4-ol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The alcohol group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4,4-Bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an alcohol and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
823175-35-5 |
|---|---|
Fórmula molecular |
C25H28O4S |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
4,4-bis(4-methylphenyl)but-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H20O.C7H8O3S/c1-14-5-9-16(10-6-14)18(4-3-13-19)17-11-7-15(2)8-12-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,19H,3,13H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
DJPCVAFOMUKUTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CCCO)C2=CC=C(C=C2)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


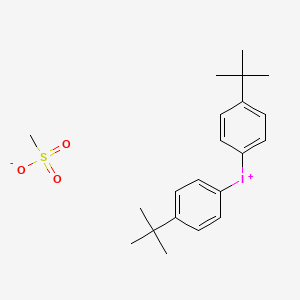
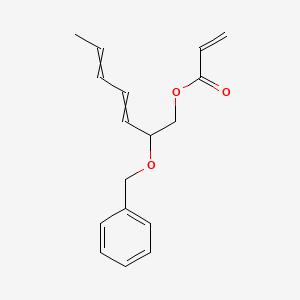

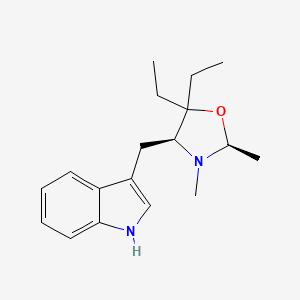
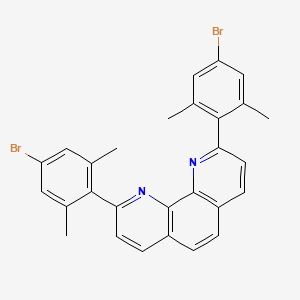




![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
